

A Comparative Guide to Commercial ELA-32 ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals investigating the role of Elabela-32 (ELA-32), a peptide hormone involved in cardiovascular function and embryonic development, selecting the right quantification tool is critical. This guide provides an objective comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of human ELA-32, supported by performance data from manufacturer datasheets.

Performance Data Comparison

The following table summarizes the quantitative performance characteristics of several commercially available ELA-32 ELISA kits. This data is compiled from the manufacturers' product information.



Feature	Phoenix Pharmaceutica Is (EK-007-19)	Arigo Biolaboratorie s (ARG82000)	Byabscience (BY-EH119257)	ELK Biotechnology (ELK0737)
Sensitivity	0.20 ng/mL[1]	0.25 ng/mL[2][3]	Not specified	0.61 ng/mL[4]
Detection Range	0.20 - 3.62 ng/mL[1]	0.25 - 2.7 ng/mL[2][3]	50 - 1600 pg/mL	1.57 - 100 ng/mL[4]
Sample Type	Serum, Plasma (extraction recommended) [1]	Serum, Plasma[3]	Not specified	Serum, Plasma, other biological fluids[4]
Specificity/Cross- Reactivity	ELA-32 (Human): 100%ELA-21 (Human, Rat, Mouse): 100%No cross-reactivity with ANP, Adrenomedullin, BNP-32, CNP- 22, Apelin-36, Apelin-12, Copeptin.[1]	ELA-32 (Human): 100%ELA-21 (Human, Mouse, Rat): 100%No cross-reactivity with ANP, Adrenomedullin, BNP-32, CNP- 22, Apelin-36, Apelin-12, Copeptin.[2][3]	Not specified	High sensitivity and excellent specificity for Human ELA. No significant cross- reactivity or interference observed.[4]
Intra-Assay Precision (CV%)	Not specified	< 10%[3]	Not specified	< 8%[4]
Inter-Assay Precision (CV%)	Not specified	< 15%[3]	Not specified	< 10%[4]

Experimental Protocols

While specific protocols may vary slightly between manufacturers, the following is a generalized methodology for a typical ELA-32 sandwich ELISA, based on common procedures outlined in the kit manuals.



Principle of the Assay: These assays are typically sandwich ELISAs. A microplate is pre-coated with an antibody specific for ELA-32. Standards and samples are pipetted into the wells, and any ELA-32 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for ELA-32 is added. Following a wash to remove any unbound antibody-biotin conjugate, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of ELA-32 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

General Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This may involve reconstituting or diluting standards and wash buffers.
- Standard and Sample Addition: Add a specified volume of standards and samples to the appropriate wells of the microplate.
- Incubation: Incubate the plate for a specified time at a defined temperature (e.g., 2 hours at 37°C).
- Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with the prepared wash buffer.
- Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well.
- Incubation: Incubate the plate again under specified conditions.
- Washing: Repeat the washing step.
- Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well.
- Incubation: Incubate the plate.
- Washing: Repeat the washing step.
- Substrate Addition: Add the substrate solution to each well.
- Incubation: Incubate the plate in the dark for a specified time to allow for color development.

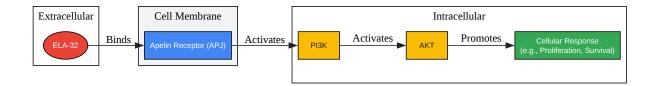


- Stop Reaction: Add the stop solution to each well to terminate the reaction.
- Read Plate: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of ELA-32 in the samples.

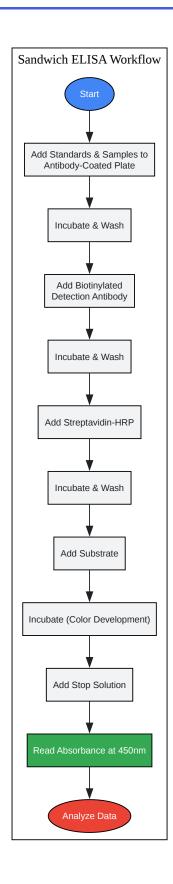
Visualizations

To further aid in the understanding of ELA-32's biological context and the experimental process, the following diagrams are provided.









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- To cite this document: BenchChem. [A Comparative Guide to Commercial ELA-32 ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569520#comparing-commercial-ela-32-elisa-kits]

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